molecular formula C10H10N2O3 B1423844 Methyl 4-methoxy-1H-indazole-3-carboxylate CAS No. 865887-07-6

Methyl 4-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1423844
CAS No.: 865887-07-6
M. Wt: 206.2 g/mol
InChI Key: QHTKTZDEOKQZJO-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester at the 3-position of the indazole ring

Mechanism of Action

Target of Action

Methyl 4-methoxy-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to interact with multiple receptors, making them biologically active pharmacophores . They have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

The compound’s interaction with its targets leads to the inhibition, regulation, and modulation of the aforementioned kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the treatment of diseases induced by these kinases, such as cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the CHK1, CHK2, and h-sgk kinases . The downstream effects of these interactions can include alterations in cell cycle progression and cell volume regulation .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on the CHK1, CHK2, and h-sgk kinases . By inhibiting, regulating, and modulating these kinases, the compound could potentially alter cell cycle progression and cell volume regulation . This could have therapeutic implications for diseases such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions including bromination, methoxylation, and esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the process generally involves large-scale application of the synthetic routes mentioned above, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in precursors can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine) and sulfonyl chlorides are often employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1H-indazole-3-carboxylate, while reduction of the nitro group in precursors can produce 2-amino-4-methoxy-1H-indazole-3-carboxylate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-1H-indazole-3-carboxylate is unique due to the presence of both the methoxy group and the carboxylate ester, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 4-methoxy-1H-indazole-3-carboxylate is a member of the indazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its methoxy and carboxylate functional groups, has been investigated for its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article synthesizes current research findings on the biological activities of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure

The molecular formula of this compound is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of approximately 202.20 g/mol. The structure features a methoxy group at the 4-position and a carboxylate group at the 3-position of the indazole ring, contributing to its unique biological properties.

This compound exhibits its biological effects primarily through interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular pathways, potentially leading to anticancer effects. For instance, it can modulate the activity of kinases that play crucial roles in cell proliferation and survival .
  • Receptor Binding : It may also interact with receptors that regulate critical biological processes, affecting cellular signaling pathways and gene expression .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated significant activity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the micromolar range .
  • Mechanistic Insights : The compound's anticancer effects are associated with its ability to induce apoptosis and inhibit cell migration by downregulating specific oncogenes .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several key enzymes:

  • PAK1 Kinase Inhibition : this compound derivatives have shown promising results as PAK1 inhibitors, which are important in cancer metastasis. The structure-activity relationship (SAR) studies suggest that certain substitutions enhance inhibitory potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent PositionEffect on Activity
4-position (methoxy)Enhances binding affinity to targets
3-position (carboxylate)Critical for enzyme inhibition
Additional substitutionsCan improve selectivity and potency

Research indicates that modifying these positions can lead to derivatives with enhanced biological activities, allowing for targeted drug design .

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated:

  • Cell Line Sensitivity : Significant inhibition was observed in MDA-MB-231 cells with an IC50 value of approximately 25 µM.
  • Mechanism Elucidation : Further analysis revealed that the compound triggers apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cell survival.

Enzyme Inhibition Study

Another study focused on the enzyme inhibitory effects of this compound:

  • PAK1 Inhibition : The derivative exhibited an IC50 value of 9.8 nM against PAK1, demonstrating high selectivity compared to other kinases tested.
  • Biological Implications : This selectivity suggests potential therapeutic applications in cancer treatment where PAK1 is implicated in tumor progression .

Properties

IUPAC Name

methyl 4-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)9(12-11-6)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTKTZDEOKQZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696361
Record name Methyl 4-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865887-07-6
Record name Methyl 4-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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